N,N-DIPHENYL-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE
Overview
Description
N,N-DIPHENYL-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is a compound belonging to the class of 1,3,5-triazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antimalarial, anticancer, and antiviral properties . The structure of this compound includes a triazine ring substituted with diphenyl and dipiperidinyl groups, which contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of N,N-DIPHENYL-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE typically involves the reaction of cyanuric chloride with diphenylamine and piperidine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms in cyanuric chloride are replaced by diphenylamine and piperidine . Industrial production methods may involve the use of microwave irradiation to achieve higher yields and purity in a shorter time .
Chemical Reactions Analysis
N,N-DIPHENYL-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction outcomes . Major products formed from these reactions include various substituted triazine derivatives with potential biological activities.
Scientific Research Applications
N,N-DIPHENYL-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-DIPHENYL-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby inhibiting their activity or altering their function. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes . The anticancer properties are linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
N,N-DIPHENYL-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE can be compared with other similar compounds, such as:
1,3,5-triazine derivatives: These compounds share the triazine core structure and exhibit similar biological activities, including antimicrobial and anticancer properties.
Diphenylamine derivatives: Compounds with diphenylamine moieties also show diverse biological activities and are used in various applications.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N,N-diphenyl-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6/c1-5-13-21(14-6-1)31(22-15-7-2-8-16-22)25-27-23(29-17-9-3-10-18-29)26-24(28-25)30-19-11-4-12-20-30/h1-2,5-8,13-16H,3-4,9-12,17-20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYBSIWDHODZJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N(C3=CC=CC=C3)C4=CC=CC=C4)N5CCCCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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